2-(Benzyloxy)-3-bromo-7-naphthol

Organic Synthesis Chiral Ligand Design Protecting Group Strategy

2-(Benzyloxy)-3-bromo-7-naphthol is a tri-substituted naphthalene derivative bearing a benzyloxy protecting group at the 2-position, a bromine atom at the 3-position, and a free hydroxyl group at the 7-position. This specific arrangement creates a unique orthogonal protection scheme that enables selective, sequential functionalization at the 3-, 7-, and 1-positions of the naphthol ring system during multi-step synthetic sequences.

Molecular Formula C17H13BrO2
Molecular Weight 329.2 g/mol
CAS No. 171975-85-2
Cat. No. B1404679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-3-bromo-7-naphthol
CAS171975-85-2
Molecular FormulaC17H13BrO2
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)O)Br
InChIInChI=1S/C17H13BrO2/c18-16-9-13-6-7-15(19)8-14(13)10-17(16)20-11-12-4-2-1-3-5-12/h1-10,19H,11H2
InChIKeyYHRCPQNCRQLBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-3-bromo-7-naphthol (CAS 171975-85-2) as a Regioselective Naphthol Intermediate


2-(Benzyloxy)-3-bromo-7-naphthol is a tri-substituted naphthalene derivative bearing a benzyloxy protecting group at the 2-position, a bromine atom at the 3-position, and a free hydroxyl group at the 7-position . This specific arrangement creates a unique orthogonal protection scheme that enables selective, sequential functionalization at the 3-, 7-, and 1-positions of the naphthol ring system during multi-step synthetic sequences . Its molecular framework makes it particularly valuable as a building block for constructing conformationally restricted chiral biaryl ligands and complex polycyclic architectures .

Why Unprotected Bromonaphthols Cannot Replace 2-(Benzyloxy)-3-bromo-7-naphthol


Unprotected bromonaphthol isomers such as 3-bromo-2-naphthol or 6-bromo-2-naphthol lack the specific orthogonal protection that 2-(Benzyloxy)-3-bromo-7-naphthol provides. The benzyloxy group at position 2 blocks undesired O-alkylation and directs electrophilic substitution to alternative positions, while the bromine at position 3 serves as a latent handle for Pd-catalyzed cross-coupling . The free 7-hydroxyl group remains available for sulfonation or Mitsunobu coupling without affecting the other functional groups . An unprotected or differently protected bromonaphthol would require additional protection/deprotection steps, compromising both step economy and overall yield in multi-step ligand syntheses.

Quantitative Differentiation of 2-(Benzyloxy)-3-bromo-7-naphthol Versus Closest Naphthol Analogs


Orthogonal Protection Advantage: Synthetic Step Reduction vs. Unprotected 6-Bromo-2-naphthol

2-(Benzyloxy)-3-bromo-7-naphthol provides simultaneous orthogonal protection of the 2-hydroxyl group and a cross-coupling handle at the 3-position. In the modular synthesis of cyclo-NOBIN ligands, this pre-protected building block eliminates the need for a separate benzyl protection step that would otherwise be required when using commercially available 6-bromo-2-naphthol as starting material . The 6-bromo-2-naphthol route requires benzylation with benzyl bromide/NaH followed by purification, adding two synthetic operations and reducing overall yield by an estimated 5–15% per protection/deprotection cycle .

Organic Synthesis Chiral Ligand Design Protecting Group Strategy

Regiochemical Precision: Bromine at 3-Position Enables Pd-Catalyzed Cross-Coupling Distinct from 1-Bromo Isomers

The bromine substituent at the 3-position of the naphthalene ring in 2-(Benzyloxy)-3-bromo-7-naphthol is situated in a sterically accessible, electronically activated position for Suzuki-Miyaura and related Pd-catalyzed cross-coupling reactions . In contrast, the more common 2-(benzyloxy)-1-bromonaphthalene isomer (CAS 41908-23-0) places the bromine at the sterically hindered peri-position adjacent to the benzyloxy group, which has been documented to retard oxidative addition rates by a factor of 2–10× depending on the catalyst system [1]. The 3-bromo configuration in the target compound avoids this peri-interaction penalty.

Cross-Coupling C–C Bond Formation Regioselectivity

Documented Utility in Nonracemic Chiral Ligand Synthesis vs. Parent NOBIN Scaffolds

2-(Benzyloxy)-3-bromo-7-naphthol has been specifically utilized as a key intermediate in the modular construction of substituted cyclo-NOBIN ligands, which are used in enantioselective catalysis . The parent NOBIN scaffold (2-amino-2'-hydroxy-1,1'-binaphthyl) lacks substitution at the 3- and 3'-positions, which limits steric discrimination in asymmetric induction. The target compound introduces a benzyloxy substituent that, when incorporated into the final ligand, provides additional steric bulk at positions known to enhance enantioselectivity .

Chiral Ligands Asymmetric Catalysis NOBIN Derivatives

Validated Purity Specification vs. Unspecified Bromonaphthol Mixtures from General Suppliers

Commercially available 2-(Benzyloxy)-3-bromo-7-naphthol from catalog suppliers is specified at ≥95% purity (HPLC) . In contrast, many general-purpose bromonaphthol mixtures or in-house prepared batches that lack benzyloxy protection often contain regioisomeric impurities (e.g., 1-bromo, 4-bromo, or dibrominated byproducts) at 5–15% levels that are difficult to separate by simple column chromatography . The defined purity specification reduces the need for repurification prior to use in sensitive catalytic or medicinal chemistry applications.

Quality Control Intermediate Purity Reproducibility

Optimal Application Scenarios for 2-(Benzyloxy)-3-bromo-7-naphthol Based on Evidence


Synthesis of 3-Substituted Cyclo-NOBIN Ligands for Asymmetric Catalysis

Research groups developing enantioselective catalysts can employ 2-(Benzyloxy)-3-bromo-7-naphthol as a pre-functionalized module in the modular assembly of cyclo-NOBIN ligands, as demonstrated by Lipshutz et al. . The 3-bromo substituent enables direct Suzuki coupling to introduce aryl or heteroaryl groups, while the 7-hydroxyl group permits Mitsunobu coupling to the tether module. This approach avoids late-stage protection/deprotection and provides a streamlined route to 3-substituted ligands with enhanced steric discrimination.

Orthogonal Multi-Step Synthesis of Complex Naphthalene-Containing Pharmacophores

Medicinal chemistry programs requiring sequential functionalization of a naphthalene core benefit from the orthogonal protection provided by this compound. The benzyloxy group (removable by hydrogenolysis), bromine (reactive toward Pd-catalyzed couplings), and free hydroxyl (available for sulfonation, alkylation, or Mitsunobu reactions) constitute three independent handles that can be addressed in any order . This orthogonal reactivity profile supports diversity-oriented synthesis of naphthalene-based compound libraries.

Regioselective Building Block for Pd-Catalyzed Cross-Coupling Without Peri-Interaction Penalty

For synthetic chemists planning Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, the 3-bromo-2-benzyloxy substitution pattern avoids the steric retardation associated with peri-substituted 1-bromonaphthalene isomers [1]. This translates to reduced Pd catalyst loadings (typically 1–5 mol% vs. 5–10 mol% for hindered substrates) and shorter reaction times in cross-coupling steps.

QC-Critical Intermediates for GMP or ISO-Regulated Pharmaceutical Synthesis

The compound is available with defined purity (≥95%) and full analytical characterization, making it suitable for pharmaceutical intermediate supply chains that require documented quality specifications . This contrasts with custom-synthesized bromonaphthol mixtures that may require extensive in-house QC before use in regulated environments.

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